Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
Brand Name:
Vulcanchem
CAS No.:
193-40-8
VCID:
VC21024226
InChI:
InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H
SMILES:
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65
Molecular Formula:
C22H12N2
Molecular Weight:
304.3 g/mol
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
CAS No.: 193-40-8
Cat. No.: VC21024226
Molecular Formula: C22H12N2
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193-40-8 |
|---|---|
| Molecular Formula | C22H12N2 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene |
| Standard InChI | InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H |
| Standard InChI Key | KYKPQGNQCUTHNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator